molecular formula C8H11BO4S B2495599 4-(Ethylsulfonyl)phenylboronic acid CAS No. 352530-24-6

4-(Ethylsulfonyl)phenylboronic acid

Cat. No. B2495599
M. Wt: 214.04
InChI Key: CVBNDDGEVPNUNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related arylboronic acid compounds typically involves multi-step reactions starting from halogenated precursors. For example, a similar compound, 4-(2-(diethylamino)ethyl)phenylboronic acid, was synthesized through reduction, acylation, and hydrolysis from 4-bromophenylacetic acid, demonstrating the complexity and versatility of arylboronic acid synthesis (Zhang Da, 2015).

Molecular Structure Analysis

The molecular structure of arylboronic acids can be characterized using techniques such as X-ray crystallography. Studies on related compounds, such as 1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole, reveal crystalline structures that provide insights into the spatial arrangement and potential reactivity of these molecules (B. Al-Hourani et al., 2020).

Chemical Reactions and Properties

Arylboronic acids are versatile intermediates in organic synthesis, capable of undergoing various chemical reactions. For example, phenylboronic acids catalyze the tandem construction of S-S and C-S bonds, highlighting their utility in synthesizing sulfone derivatives and demonstrating the diverse reactivity of these compounds (Raju Jannapu Reddy et al., 2020).

Scientific Research Applications

Subheading Layer-by-Layer Films and Microcapsules for Targeted Drug Delivery

The development of pH- and sugar-sensitive layer-by-layer (LbL) thin films and microcapsules has shown potential in targeted drug delivery. These LbL films and microcapsules have been utilized for the delivery of peptides, proteins, anti-cancer drugs, anti-inflammatory drugs, and DNA to specific sites within the body where pH levels vary. For instance, the use of 4-(Ethylsulfonyl)phenylboronic acid in constructing glucose-sensitive LbL films and microcapsules has been explored for applications like the development of an artificial pancreas for insulin release in response to glucose presence. This could significantly improve the quality of life for diabetic patients by eliminating the need for repeated insulin injections (Sato, Yoshida, Takahashi & Anzai, 2011).

Applications in Biosensing Technologies

Subheading Advancements in Electrochemical Biosensors

Recent progress in the development of electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives, including 4-(Ethylsulfonyl)phenylboronic acid, has been substantial. These biosensors, due to their selective binding properties, have been employed for glucose sensing, making them crucial in managing diabetes. Moreover, the modification of electrodes with PBA has led to the development of sensors capable of detecting compounds like hydroxy acids, fluoride ions, and even complex biomolecules like glycoproteins. The advancements in this field promise significant contributions to medical diagnostics and treatment monitoring (Anzai, 2016).

Applications in Chemical Synthesis and Catalysis

Subheading Use in Palladium Nanoparticle-Based Catalysis

4-(Ethylsulfonyl)phenylboronic acid finds applications in the field of catalysis, particularly in processes involving palladium nanoparticles. Recent studies have focused on the synthesis of renewable polysaccharide catalysts using palladium nanoparticles for the Suzuki cross-coupling of halobenzenes and phenylboronic acids. This method has been favored for its high activity and the ease with which the catalysts can be recycled and reused, showcasing the compound's potential in sustainable and green chemistry applications (Wolfson & Levy‐Ontman, 2020).

Safety And Hazards



  • Harmful by inhalation, skin contact, and ingestion.

  • Causes skin and eye irritation; may cause respiratory irritation.

  • Handle with care and avoid dust formation.




  • Future Directions



    • Research on boronic acids continues to explore their applications in various fields, including sensing, separation technologies, and therapeutics.




    Remember that this analysis is based on available information, and further research may yield additional insights. If you need more details or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    (4-ethylsulfonylphenyl)boronic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CVBNDDGEVPNUNA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CC=C(C=C1)S(=O)(=O)CC)(O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H11BO4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00956694
    Record name [4-(Ethanesulfonyl)phenyl]boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00956694
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    214.05 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(Ethylsulfonyl)phenylboronic acid

    CAS RN

    352530-24-6
    Record name [4-(Ethanesulfonyl)phenyl]boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00956694
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-(Ethylsulphonyl)benzeneboronic acid
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